molecular formula C9H6FNO3 B3385004 2-(5-Fluoro-1,2-benzoxazol-3-yl)acetic acid CAS No. 59899-90-0

2-(5-Fluoro-1,2-benzoxazol-3-yl)acetic acid

Cat. No. B3385004
CAS RN: 59899-90-0
M. Wt: 195.15 g/mol
InChI Key: VSMUFSQKMIXFMR-UHFFFAOYSA-N
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Description

2-(5-Fluoro-1,2-benzoxazol-3-yl)acetic acid is a heterocyclic compound with a benzoxazole ring that contains a fluorine atom on the five-membered ring. It has a molecular weight of 195.15 g/mol .


Molecular Structure Analysis

The molecular formula of 2-(5-Fluoro-1,2-benzoxazol-3-yl)acetic acid is C9H6FNO3 . It contains a benzoxazole ring, which is a type of heterocyclic compound.

Scientific Research Applications

Antibacterial Activity

One of the significant applications of 2-(5-Fluoro-1,2-benzoxazol-3-yl)acetic acid is in the synthesis of novel N-substituted 6-Fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives, which have shown promising antibacterial activity . These compounds were synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . One of the synthesized compounds showed antibacterial effect against Staphylococcus aureus .

Drug Discovery

The benzoxazole motif, which is part of the 2-(5-Fluoro-1,2-benzoxazol-3-yl)acetic acid structure, has been extensively used as a starting material for different mechanistic approaches in drug discovery . This motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Synthetic Strategies

There have been advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .

Excited State Double Proton Transfer

In a novel synthesized system 2,5-bis (benzoxazol-2-yl)thiophene-3,4-diol (BBTD), the excited state double proton transfer (ESDPT) process has been theoretically illuminated . Minor changes of both structure and charge redistribution deriving from photoexcitation result in obviously different excited state dynamical process .

properties

IUPAC Name

2-(5-fluoro-1,2-benzoxazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO3/c10-5-1-2-8-6(3-5)7(11-14-8)4-9(12)13/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMUFSQKMIXFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=NO2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201275153
Record name 5-Fluoro-1,2-benzisoxazole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201275153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Fluoro-1,2-benzoxazol-3-yl)acetic acid

CAS RN

59899-90-0
Record name 5-Fluoro-1,2-benzisoxazole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59899-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1,2-benzisoxazole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201275153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-fluoro-1,2-benzoxazol-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Fluoro-1,2-benzoxazol-3-yl)acetic acid
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2-(5-Fluoro-1,2-benzoxazol-3-yl)acetic acid
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2-(5-Fluoro-1,2-benzoxazol-3-yl)acetic acid
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2-(5-Fluoro-1,2-benzoxazol-3-yl)acetic acid
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2-(5-Fluoro-1,2-benzoxazol-3-yl)acetic acid

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